molecular formula C20H27NO6S B1679250 Reboxetine mesylate CAS No. 98769-84-7

Reboxetine mesylate

Cat. No.: B1679250
CAS No.: 98769-84-7
M. Wt: 409.5 g/mol
InChI Key: CGTZMJIMMUNLQD-STYNFMPRSA-N
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Mechanism of Action

Target of Action

Reboxetine mesylate primarily targets the Sodium-dependent noradrenaline transporter . This transporter plays a crucial role in the reuptake of noradrenaline, also known as norepinephrine, a neurotransmitter involved in regulating attention and responding actions in the brain .

Mode of Action

This compound acts as a selective inhibitor of noradrenaline reuptake . It inhibits noradrenaline reuptake to a similar extent as the tricyclic antidepressant desmethylimipramine . It also has low in vivo and in vitro affinity for adrenergic, cholinergic, histaminergic, dopaminergic, and serotonergic receptors .

Biochemical Pathways

By inhibiting the reuptake of noradrenaline, this compound increases the concentration of noradrenaline in synapses . This results in an enhancement of noradrenergic neurotransmission, which can help some patients with depression .

Pharmacokinetics

This compound is rapidly and extensively absorbed following oral administration . It has a high bioavailability of over 94% . The drug is extensively bound to plasma proteins (97-98%) . The primary route of elimination is through hepatic metabolism, with less than 10% of the dose cleared renally . This compound is predominantly metabolized by the cytochrome P450 CYP isoenzyme 3A4 .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the modulation of noradrenergic neurotransmission. By inhibiting the reuptake of noradrenaline, this compound increases the availability of this neurotransmitter in the synaptic cleft, thereby enhancing noradrenergic neurotransmission . This can lead to improved symptoms in patients with depression .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the drug’s metabolism can be affected by the presence of other substances that inhibit or induce the cytochrome P450 CYP isoenzyme 3A4 . Additionally, the drug’s pharmacokinetics and effects can be altered in individuals with hepatic or renal dysfunction . Therefore, the use of this compound should be carefully considered in these contexts.

Biochemical Analysis

Biochemical Properties

Reboxetine mesylate interacts with the sodium-dependent noradrenaline transporter . It inhibits noradrenaline reuptake in vitro to a similar extent as the tricyclic antidepressant desmethylimipramine . It does not affect dopamine or serotonin reuptake and has low in vivo and in vitro affinity for adrenergic, cholinergic, histaminergic, dopaminergic, and serotonergic receptors .

Cellular Effects

This compound influences cell function by selectively inhibiting noradrenaline reuptake . This action increases the availability of noradrenaline in the synaptic cleft, enhancing neurotransmission . The compound does not significantly affect other neurotransmitter systems, such as dopamine or serotonin .

Molecular Mechanism

The mechanism of action of this compound involves the inhibition of the sodium-dependent noradrenaline transporter . This prevents the reuptake of noradrenaline into presynaptic neurons, thereby increasing the concentration of noradrenaline in the synaptic cleft . The increased noradrenaline then stimulates post-synaptic receptors, enhancing neurotransmission .

Temporal Effects in Laboratory Settings

The effects of this compound have been observed over time in laboratory settings

Dosage Effects in Animal Models

The effects of this compound at different dosages have been studied in animal models

Metabolic Pathways

This compound is metabolized by dealkylation, hydroxylation, and oxidation followed by glucuronide or sulphate conjugation . It is metabolized by the cytochrome P450 CYP isoenzyme 3A4 .

Transport and Distribution

This compound is rapidly and extensively absorbed following oral administration

Preparation Methods

Synthetic Routes and Reaction Conditions: Reboxetine mesylate can be synthesized through a multi-step process involving the reaction of morpholine with 2-chloro-1-(2-ethoxyphenoxy)ethane, followed by mesylation to form the mesylate salt . The reaction conditions typically involve the use of a suitable solvent and a base to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes stringent quality control measures to meet pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions: Reboxetine mesylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include hydroxylated and substituted derivatives of reboxetine .

Scientific Research Applications

Reboxetine mesylate has a wide range of scientific research applications:

Comparison with Similar Compounds

Uniqueness: Reboxetine mesylate is unique due to its high selectivity for norepinephrine reuptake inhibition and its relatively low affinity for other neurotransmitter receptors. This selectivity reduces the likelihood of side effects associated with non-selective antidepressants .

Properties

IUPAC Name

(2R)-2-[(R)-(2-ethoxyphenoxy)-phenylmethyl]morpholine;methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO3.CH4O3S/c1-2-21-16-10-6-7-11-17(16)23-19(15-8-4-3-5-9-15)18-14-20-12-13-22-18;1-5(2,3)4/h3-11,18-20H,2,12-14H2,1H3;1H3,(H,2,3,4)/t18-,19-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGTZMJIMMUNLQD-STYNFMPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OC(C2CNCCO2)C3=CC=CC=C3.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC=C1O[C@@H]([C@H]2CNCCO2)C3=CC=CC=C3.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8045690
Record name Reboxetine mesylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8045690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

409.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98769-84-7
Record name Reboxetine mesylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=98769-84-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Reboxetine mesylate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098769847
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Reboxetine mesylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8045690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 98769-84-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name REBOXETINE MESYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L94J81YNNY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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